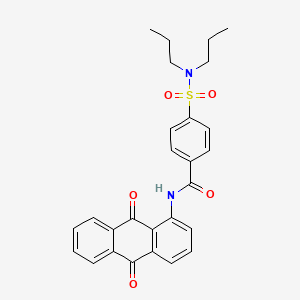

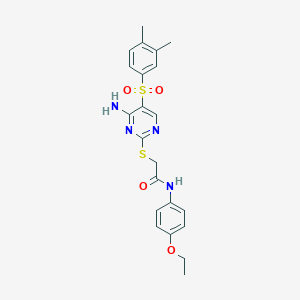

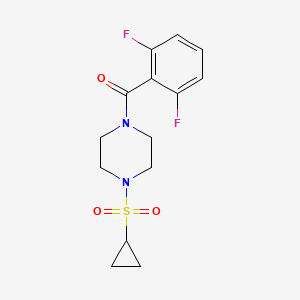

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(dipropylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(dipropylsulfamoyl)benzamide, also known as DASB, is a chemical compound that has shown potential in scientific research applications. DASB is a selective serotonin reuptake inhibitor (SSRI) and is commonly used in neuroscience research.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(dipropylsulfamoyl)benzamide is a compound that can be synthesized through various chemical processes, often targeting specific properties for scientific applications. For example, the synthesis of related anthracene derivatives, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, demonstrates complex chemical reactions aimed at producing analogs with improved systemic exposure, highlighting the compound's relevance in materials science and medicinal chemistry (Owton et al., 1995).

Antimicrobial and Anticancer Applications

Compounds structurally related to this compound have shown promising biological activities, including antimicrobial and anticancer properties. For instance, certain aromatic sulfonamides, which share functional groups with the mentioned compound, have been evaluated as inhibitors of carbonic anhydrase isoenzymes, demonstrating potential therapeutic applications (Supuran et al., 2013). Additionally, derivatives of N-(2-(2-benzilidenehydrazinecarbonyl)phenyl)benzamides, synthesized from anthranilic acid, were tested for their antioxidant activity and bioactivity against human lung cancer, showcasing the compound's versatility in drug development and cancer research (Sulistyowaty et al., 2020).

Materials Science Applications

The compound and its derivatives also find applications in materials science, such as the development of high-performance polymers and organic light-emitting diodes (OLEDs). For instance, new fluorinated polyimides derived from anthracene-based diamines, including structures similar to the target compound, have been synthesized and characterized for their high thermal stability and optical properties, indicating their potential use in advanced electronic and photonic devices (Ghosh & Banerjee, 2009).

Environmental Applications

Investigations into the activation of peroxymonosulfate by benzoquinone, involving anthracene derivatives, have opened new avenues for the development of novel nonradical oxidation processes. These processes, which generate singlet oxygen for the degradation of pollutants, highlight the environmental applications of compounds structurally related to this compound, offering promising solutions for water treatment and environmental remediation (Zhou et al., 2015).

Propiedades

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-4-(dipropylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-3-16-29(17-4-2)35(33,34)19-14-12-18(13-15-19)27(32)28-23-11-7-10-22-24(23)26(31)21-9-6-5-8-20(21)25(22)30/h5-15H,3-4,16-17H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSESBFWZNHVGMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2837937.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide](/img/structure/B2837939.png)

![2-cyclopentyl-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2837941.png)

![Methyl 2-[2-(3-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2837943.png)

![1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2837951.png)

![5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2837952.png)